(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Description
This compound features a pyrrolidine-2,3-dione core substituted with three distinct groups:
- A 4-nitrophenyl group at position 5, introducing electron-withdrawing effects that may enhance reactivity or binding affinity.
- A 2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene moiety at position 4, characterized by a conjugated dihydrobenzodioxin ring and a hydroxyl-substituted methylidene group. The (4E) configuration indicates a trans arrangement around the double bond.
Properties
IUPAC Name |
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O7/c29-24(18-8-11-20-21(14-18)35-13-12-34-20)22-23(17-6-9-19(10-7-17)28(32)33)27(26(31)25(22)30)15-16-4-2-1-3-5-16/h1-11,14,23,29H,12-13,15H2/b24-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXAUXGAEMVYEV-ZNTNEXAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including a pyrrolidine core and multiple functional groups, suggest that it may interact with biological systems in diverse ways. This article explores the biological activity of this compound, synthesizing data from various studies and predictive models.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 472.45 g/mol. The structure includes:
- Pyrrolidine core : A five-membered ring that may influence pharmacological properties.
- Benzodioxin moiety : Known for its antioxidant and anti-inflammatory properties.
- Nitrophenyl group : Potentially enhances interactions with biological targets.
Predicted Biological Activities
Using predictive models such as PASS (Prediction of Activity Spectra for Substances), several potential biological activities have been suggested:
| Activity Type | Predicted Effect |
|---|---|
| Antioxidant | May scavenge free radicals |
| Anti-inflammatory | Could inhibit inflammatory pathways |
| Antimicrobial | Potential activity against bacteria and fungi |
Antioxidant Activity
Research has indicated that compounds with similar structural features to the benzodioxin moiety exhibit significant antioxidant activity. For instance, derivatives of benzodioxole have shown capacity to reduce oxidative stress in various cell lines.
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. For example, derivatives containing the benzodioxin structure have been reported to inhibit growth in Escherichia coli and Staphylococcus aureus .
In Vitro Studies
In vitro assays using cell lines may reveal the compound's cytotoxic effects against cancer cells. For instance, related pyrrolidine derivatives have been tested against lung (A549), colon (HCT-116), and breast cancer (MCF-7) cell lines showing promising results in inhibiting cell proliferation .
Case Studies
Several case studies provide insights into the biological activity of structurally related compounds:
- Anticancer Activity : One study evaluated a series of pyrrolidine derivatives where compounds with similar structural motifs showed IC50 values indicating significant cytotoxicity against various cancer cell lines .
- Enzyme Inhibition : Another study focused on the inhibition of cholinesterase enzymes by pyrrolidine derivatives, revealing moderate to strong inhibitory activity which could be beneficial in treating neurodegenerative diseases .
Scientific Research Applications
Structural Overview
The compound has a molecular formula of C26H20N2O7 and a molecular weight of approximately 472.45 g/mol. Its structure includes:
- Pyrrolidine core : A five-membered ring that may enhance pharmacological properties.
- Benzodioxin moiety : Known for antioxidant and anti-inflammatory effects.
- Nitrophenyl group : Potentially increases interactions with biological targets.
Predicted Biological Activities
Using predictive models such as PASS (Prediction of Activity Spectra for Substances), several potential biological activities have been suggested:
| Activity Type | Predicted Effect |
|---|---|
| Antioxidant | May scavenge free radicals |
| Anti-inflammatory | Could inhibit inflammatory pathways |
| Antimicrobial | Potential activity against bacteria and fungi |
Antioxidant Activity
Research indicates that compounds similar to the benzodioxin moiety exhibit significant antioxidant activity. For instance, derivatives of benzodioxole have shown the capacity to reduce oxidative stress in various cell lines, suggesting that this compound could be effective in protecting cells from oxidative damage.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria like Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro assays have indicated cytotoxic effects against cancer cells. Related pyrrolidine derivatives have been tested against various cancer cell lines, including lung (A549), colon (HCT-116), and breast cancer (MCF-7) cells, showing promising results in inhibiting cell proliferation.
Case Studies
Several case studies provide insights into the biological activity of structurally related compounds:
- Anticancer Activity : A study evaluating pyrrolidine derivatives showed significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values indicating strong inhibitory effects.
- Enzyme Inhibition : Another study focused on the inhibition of cholinesterase enzymes by pyrrolidine derivatives, revealing moderate to strong inhibitory activity beneficial for treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound-1 (4E)-2-Acetyl-5-Methyl-4-[(2-Nitrophenyl)Methylidene]-2,4-Dihydro-3H-Pyrazol-3-One
- Structure : Pyrazol-3-one core with 2-nitrophenyl and acetyl substituents.
- Key Properties: Molecular weight: 273.24 g/mol Melting point: 170°C IR Data: NO2 stretch at 1552 cm⁻¹, C=O at 1702 cm⁻¹.
- Comparison: Both compounds feature nitroaryl groups (4-nitrophenyl vs. 2-nitrophenyl), which influence electronic properties and may confer similar spectroscopic characteristics.
2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetic Acid
- Structure : Benzodioxin-linked acetic acid.
- Pharmacological Activity : Exhibits anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema assays.
- The absence of a carboxylic acid group in the target compound may reduce gastrointestinal side effects but limit COX inhibition.
N’-Benzylidene-1,3-Dimethyl-2,4,7-Trioxo-1,2,3,4,7,8-Hexahydropyrido[2,3-d]Pyrimidine-5-Carbohydrazide (5a)
- Structure : Pyrido[2,3-d]pyrimidine core with benzylidene and carbohydrazide substituents.
- Synthesis: Reflux with substituted benzaldehydes in ethanol, analogous to the methylidene formation in the target compound.
- Comparison: Both compounds utilize condensation reactions for methylidene/benzylidene group incorporation.
Structural and Functional Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
